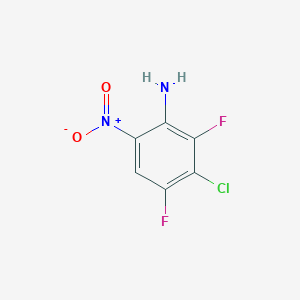

3-Chloro-2,4-difluoro-6-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,4-difluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2N2O2/c7-4-2(8)1-3(11(12)13)6(10)5(4)9/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZZOYWXUAYAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443063 | |

| Record name | 3-Chloro-2,4-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50408-94-1 | |

| Record name | 3-Chloro-2,4-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2,4-difluoro-6-nitroaniline (CAS Number: 50408-94-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-2,4-difluoro-6-nitroaniline, a key chemical intermediate. We will delve into its chemical and physical properties, explore detailed synthesis methodologies, discuss its applications in medicinal chemistry and agrochemical development, and provide essential safety and handling protocols. This document is designed to be a practical resource for scientists at the bench and professionals in drug discovery and development.

Introduction: The Strategic Importance of a Polysubstituted Aniline

This compound is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. The specific arrangement of its substituents—a chloro group, two fluoro groups, a nitro group, and an aniline moiety—creates a unique electronic and steric profile. This distinct combination makes it a valuable precursor for the synthesis of complex heterocyclic compounds, particularly those with applications in the pharmaceutical and agrochemical industries.[1][2][3] The strategic placement of halogen atoms can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredients (APIs), while the nitro and amino groups provide reactive handles for a variety of chemical transformations.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and for ensuring safe laboratory practices.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 50408-94-1 | [5] |

| Molecular Formula | C₆H₃ClF₂N₂O₂ | [5] |

| Molecular Weight | 208.55 g/mol | [5] |

| Appearance | Expected to be a yellow to orange solid | Inferred from similar nitroaniline compounds |

| Solubility | Likely soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents; sparingly soluble in water. | Inferred from related compounds |

Spectroscopic Characterization

2.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show a single aromatic proton, likely a triplet or a doublet of doublets, due to coupling with the adjacent fluorine atoms. The chemical shift of this proton would be significantly downfield due to the electron-withdrawing effects of the nitro and halogen substituents. The amine protons would likely appear as a broad singlet.

-

Expected Chemical Shifts (δ) in ppm (in CDCl₃ or DMSO-d₆):

-

Aromatic-H (H-5): ~ 8.0 - 8.5 ppm (complex multiplet)

-

-NH₂: ~ 6.0 - 7.0 ppm (broad singlet)

-

2.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum will display six distinct signals for the aromatic carbons. The carbons directly attached to the fluorine atoms will exhibit large C-F coupling constants. The chemical shifts will be influenced by the various substituents.

-

Expected Chemical Shifts (δ) in ppm:

-

C-NO₂: ~140-150 ppm

-

C-NH₂: ~145-155 ppm

-

C-Cl: ~115-125 ppm

-

C-F: ~150-160 ppm (with large 1JCF coupling)

-

Aromatic C-H: ~110-120 ppm

-

Aromatic C-C: ~120-130 ppm

-

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and nitro functional groups, as well as vibrations associated with the substituted aromatic ring.

-

Characteristic IR Absorption Bands (cm-1):

-

N-H stretching (amine): 3300-3500 cm-1 (two bands for asymmetric and symmetric stretching)

-

N-O stretching (nitro group): 1500-1550 cm-1 (asymmetric) and 1300-1350 cm-1 (symmetric)

-

C-F stretching: 1100-1300 cm-1

-

C-Cl stretching: 700-850 cm-1

-

Aromatic C=C stretching: 1450-1600 cm-1

-

Synthesis Methodology: A Guided Approach

The synthesis of this compound can be logically approached through the nitration of a suitable precursor. A plausible and efficient route starts from the commercially available 3-chloro-2,4-difluoroaniline. To control the regioselectivity of the nitration and prevent oxidation of the aniline, a protection-nitration-deprotection strategy is advisable.[8]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Acetylation of 3-Chloro-2,4-difluoroaniline (Protection)

-

Rationale: The amino group of the starting aniline is protected as an acetamide to prevent its oxidation during nitration and to direct the incoming nitro group to the ortho position (position 6). The acetyl group is a moderately activating, ortho-, para-director.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2,4-difluoroaniline (1.0 eq) in glacial acetic acid.

-

To this solution, add acetic anhydride (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-(3-chloro-2,4-difluorophenyl)acetamide.

-

Step 2: Nitration of N-(3-Chloro-2,4-difluorophenyl)acetamide

-

Rationale: The acetamide derivative is nitrated using a standard nitrating mixture of nitric acid and sulfuric acid. The acetylated amino group directs the electrophilic nitronium ion (NO₂⁺) to the ortho and para positions. In this case, the desired product is the 6-nitro isomer.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add N-(3-chloro-2,4-difluorophenyl)acetamide (1.0 eq) to concentrated sulfuric acid at 0-5 °C.

-

Stir the mixture until all the solid has dissolved.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0-5 °C.

-

Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain crude N-(3-chloro-2,4-difluoro-6-nitrophenyl)acetamide.

-

Step 3: Hydrolysis of N-(3-Chloro-2,4-difluoro-6-nitrophenyl)acetamide (Deprotection)

-

Rationale: The acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the free amino group, yielding the final product.

-

Procedure:

-

Suspend the crude N-(3-chloro-2,4-difluoro-6-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Applications in Drug Discovery and Agrochemical Synthesis

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.

Pharmaceutical Intermediate

This compound is a key building block for the synthesis of kinase inhibitors and other targeted therapies. The aniline moiety can be used in coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds, a common linkage in many drug molecules.[4] The presence of fluorine atoms can improve the metabolic stability and pharmacokinetic properties of the final drug candidate.

Caption: Role in the synthesis of pharmaceutical compounds.

Agrochemical Synthesis

In the agrochemical industry, this compound can be used as a precursor for the synthesis of herbicides, fungicides, and insecticides.[2][3] The specific halogenation pattern can contribute to the target specificity and environmental persistence of the final agrochemical product.

Safety and Handling

As a nitro- and chloro-substituted aniline derivative, this compound should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following precautions are based on data for similar compounds.[9][10][11]

GHS Hazard Classification (Predicted)

-

Acute Toxicity: Oral, Dermal, and Inhalation (Category 3 or 4)

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.

-

Hazardous to the Aquatic Environment: Acute and chronic hazard.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use in a well-ventilated fume hood. If the substance is a powder, a respirator with a particle filter may be necessary.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents and sources of ignition.

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. A thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in research and development.

References

- BenchChem. (2025). Application Note and Protocol: Nitration of 3,6-dichloro-2,4-difluoroaniline. BenchChem.

- Royal Society of Chemistry. (n.d.).

- Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". (n.d.).

- United States Patent 5,965,775. (1999).

- United States Patent Application Publication US 2004/0024212 A1. (2004).

- ChemicalBook. (n.d.). 3-Chloroaniline(108-42-9) 13C NMR spectrum.

- ChemicalBook. (n.d.). 3-Chloro-4-fluoroaniline synthesis.

- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.

- BenchChem. (2025). Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Kaszynski, P., & Pal, S. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 121(1), 79-85.

- PubChem. (n.d.). 3-Chloro-2,4-difluoroaniline.

- Royal Society of Chemistry. (n.d.).

- BenchChem. (2025). Application Notes and Protocols: 3-Chloro-4-fluoroaniline in the Agrochemical Industry.

- Aromsyn Co., Ltd. (n.d.). 50408-94-1 | this compound.

- Fisher Scientific. (2021).

- BenchChem. (2025). An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-fluoroaniline.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

- ChemCeed. (n.d.). The Importance of Intermediates: Understanding 2,3-Dichloro-6-Nitroaniline's Role.

- Carl Roth. (2025).

- Fisher Scientific. (2024).

- Sigma-Aldrich. (2024).

- Kadish, K. M., D'Souza, F., & Van Caemelbecke, E. (2011).

- ChemicalBook. (n.d.). 3-Chloroaniline(108-42-9) 13C NMR spectrum.

- ResearchGate. (n.d.). IR spectra of compounds a) NH2-C6H4-.

- Gugupharm. (n.d.).

- NIST. (n.d.). 2,4-Dichloro-6-nitroaniline.

- Google Patents. (n.d.). CN103113235A - Method for synthesizing nitryl chloroaniline compound by using micro-channel reactor.

- University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR).

- ResearchGate. (n.d.). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities.

- Google Patents. (n.d.).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). Arabian Journal of Chemistry, 14(11), 103416.

Sources

- 1. 3-Chloro-2,4-difluoroaniline | C6H4ClF2N | CID 223089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 50408-94-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

physicochemical properties of 3-Chloro-2,4-difluoro-6-nitroaniline

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2,4-difluoro-6-nitroaniline

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 50408-94-1), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this guide synthesizes available data on its chemical identity, core physicochemical properties, predicted spectroscopic profile, and critical safety information. The narrative emphasizes the causality behind its chemical behavior, grounded in the interplay of its functional groups. Where experimental data is not publicly available, this guide offers predictions based on established chemical principles and data from analogous structures. Furthermore, it includes exemplary, self-validating experimental protocols for determining key properties, ensuring both scientific integrity and practical applicability.

Introduction

This compound is a substituted aromatic amine whose structural complexity makes it a valuable building block in organic synthesis.[1] The strategic placement of chloro, fluoro, and nitro functional groups on the aniline scaffold imparts a unique electronic and steric profile. This profile is of significant interest in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries where such intermediates are crucial for developing new active compounds.[1][2] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective use, enabling optimization of reaction conditions, purification strategies, and formulation development. This guide serves as a foundational resource, detailing its properties and providing the necessary protocols for its empirical validation.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of scientific research. The key identifiers and structural representation for this compound are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 50408-94-1 | [1][3] |

| Molecular Formula | C₆H₃ClF₂N₂O₂ | [1][3] |

| Molecular Weight | 208.55 g/mol | [1][3] |

| Canonical SMILES | C1=C(C(=C(C(=C1F)N)F)Cl)[O-] | N/A |

| InChI Key | N/A | N/A |

Diagram 1: Structural Influences on Physicochemical Properties

Caption: Key functional groups and their influence on the molecule's properties.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both laboratory and industrial settings. While specific experimental data for this compound is scarce in public literature, we can infer its likely characteristics based on its structure.

-

Physical State and Appearance : At standard temperature and pressure, this compound is expected to be a yellow crystalline solid, a common characteristic for nitroaromatic compounds.[4]

-

Solubility Profile : The molecule's solubility is governed by a balance of polar and nonpolar features. The aromatic ring and halogen substituents contribute to its lipophilicity, suggesting poor solubility in water.[2][5] Conversely, the polar nitro and amine groups allow for hydrogen bonding, which may enhance solubility in polar organic solvents. It is expected to be soluble in solvents like dimethyl sulfoxide (DMSO), acetone, and ethanol.[2]

-

Acidity and Basicity (pKa) : The primary amine group (-NH₂) confers basic properties. However, its basicity is significantly diminished by the powerful electron-withdrawing effects (both inductive and resonance) of the ortho-nitro group and the inductive effects of the fluorine and chlorine atoms. This delocalization of the nitrogen lone pair into the aromatic ring reduces its ability to accept a proton. Therefore, this compound is a very weak base, with a predicted pKa value for its conjugate acid being substantially lower than that of aniline (4.6).

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Observed Value | Comments |

|---|---|---|

| Physical State | Crystalline Solid | Typical for nitroaromatic compounds. |

| Color | Yellow/Brown | Characteristic of nitroanilines.[4] |

| Melting Point | Data not available | Expected to be >100 °C. |

| Boiling Point | Data not available | High, with potential for decomposition. |

| Water Solubility | Low / Insoluble | Predicted based on structure.[2][5] |

| Organic Solvent Solubility | Soluble | Expected in DMSO, acetone, ethanol.[2] |

| pKa (Conjugate Acid) | Very Low | Basicity is greatly reduced by electron-withdrawing groups. |

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not provided in the search results, a predictive analysis based on its structure is as follows:

-

¹H NMR Spectroscopy : The molecule has a single aromatic proton. Its chemical shift would be significantly downfield due to the deshielding effects of the adjacent electron-withdrawing nitro and halogen groups. It would appear as a singlet.

-

¹³C NMR Spectroscopy : Six distinct signals are expected for the aromatic carbons. Carbons directly attached to the nitro, amine, and halogen groups will show characteristic shifts. For instance, the carbon bearing the nitro group (C6) would be significantly deshielded.

-

¹⁹F NMR Spectroscopy : Two distinct signals are expected, one for each fluorine atom at the C2 and C4 positions. These signals would likely show coupling to each other and potentially to the nearby aromatic proton.

-

Infrared (IR) Spectroscopy : Key vibrational frequencies would include N-H stretching for the primary amine (typically two bands around 3300-3500 cm⁻¹), asymmetric and symmetric N=O stretching for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), C-F stretching (around 1100-1300 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) at m/z 208. The presence of chlorine would be indicated by a characteristic isotopic peak (M+2) with an intensity approximately one-third of the molecular ion peak.

Synthesis and Reactivity

Synthesis : A plausible synthetic route for this compound would likely involve the nitration of a pre-existing halogenated aniline or the amination of a corresponding nitroaromatic compound. For example, a common industrial approach for related compounds involves the chlorination of a difluoronitrobenzene intermediate, followed by the reduction of the nitro group.[6] Another approach could be the nitration of 3-chloro-2,4-difluoroaniline. The precise route requires careful control of regioselectivity.

Reactivity :

-

Nitro Group Reduction : The nitro group is readily reduced to an amine using various reagents (e.g., Sn/HCl, H₂/Pd-C), which would yield 3-chloro-2,4-difluorobenzene-1,6-diamine. This transformation is fundamental in the synthesis of more complex heterocyclic systems.

-

Amine Group Reactions : The aniline amine group can undergo diazotization followed by Sandmeyer-type reactions to introduce a wide variety of functional groups, replacing the amine.

-

Nucleophilic Aromatic Substitution : The electron-deficient aromatic ring, activated by the nitro group, is susceptible to nucleophilic aromatic substitution, potentially allowing for the displacement of one of the halogen atoms under specific conditions.

Safety and Handling

CAUTION : Halogenated nitroanilines are often toxic and require careful handling.

-

Hazard Identification : While a specific safety data sheet (SDS) for this exact compound was not found, data for analogous compounds like 3-nitroaniline and other chloro-nitroanilines indicate significant hazards. These compounds are typically classified as toxic if swallowed, in contact with skin, or if inhaled.[7][8] Prolonged or repeated exposure may cause damage to organs such as the kidney, liver, heart, and blood. It is also expected to be harmful to aquatic life with long-lasting effects.

-

Handling :

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspect before use), a lab coat, and safety goggles.

-

Avoid breathing dust. Do not eat, drink, or smoke when using this product.

-

Wash hands and skin thoroughly after handling.

-

-

Storage : Store in a tightly closed container in a dry, well-ventilated place. Keep locked up or in an area accessible only to qualified personnel.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8] Do not let the product enter drains.

Exemplary Experimental Protocols

To ensure scientific rigor, the determination of physicochemical properties must follow standardized, verifiable protocols.

Protocol: Determination of Melting Point (Capillary Method)

-

Preparation : Ensure the this compound sample is dry and finely powdered.

-

Loading : Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrumentation : Place the capillary tube into a calibrated melting point apparatus.

-

Heating : Heat the apparatus rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation : Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

-

Validation : Perform the measurement in triplicate to ensure reproducibility.

Protocol: Aqueous Solubility (OECD 105 Shake-Flask Method)

This protocol is a self-validating system for determining the water solubility of a compound.

Diagram 2: Workflow for Shake-Flask Solubility Determination

Caption: Standard workflow for the OECD 105 Shake-Flask solubility method.

-

Preliminary Test : Determine an approximate solubility to define the appropriate sample amount and analytical method.

-

Sample Preparation : Add an excess amount of this compound to a known volume of deionized water in a flask. This ensures a saturated solution is formed.

-

Equilibration : Seal the flask and agitate it in a constant temperature water bath (e.g., 25 °C). The system must be allowed to reach equilibrium, which may take 24-48 hours.

-

Phase Separation : After equilibration, stop agitation and allow the excess solid to settle. Centrifuge an aliquot of the mixture to ensure complete removal of undissolved solid particles.

-

Analysis : Carefully extract a known volume of the clear, supernatant aqueous phase. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a calibration curve.

-

Validation : To confirm equilibrium has been reached, take samples at different time points (e.g., 24h, 48h). The solubility is considered determined when consecutive measurements show no significant difference in concentration.

Conclusion

This compound is a halogenated nitroaromatic compound with significant potential as a synthetic intermediate. Its physicochemical profile is dominated by the strong electron-withdrawing nature of its substituents, which results in very low basicity, poor aqueous solubility, and a high potential for toxicity. While comprehensive experimental data is limited, this guide provides a robust, scientifically-grounded framework for understanding and utilizing this compound. The predictive analyses and standardized protocols included herein offer researchers the foundational knowledge and practical tools required for safe handling, effective reaction planning, and further investigation of this versatile chemical building block.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet for 3-Nitroaniline.

-

MySkinRecipes. (n.d.). This compound.

-

PubChem. (n.d.). 3-Chloro-2,4-difluoroaniline.

-

Guidechem. (n.d.). 3-Chloro-2-nitroaniline.

-

ECHEMI. (n.d.). 3-CHLORO-4-NITROANILINE.

-

BenchChem. (n.d.). Improving the yield of 3,5-dichloro-2,4-difluoroaniline synthesis.

-

Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-2-nitroaniline.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

-

Fisher Scientific. (2024). Safety Data Sheet for 3-Chloro-4-nitroaniline.

-

ChemSrc. (2025). 3-Chloro-2-nitroaniline.

-

Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.

-

ChemicalBook. (n.d.). 3-Nitroaniline.

-

PubChem. (n.d.). 3-Chloro-2-nitroaniline.

-

Carl ROTH. (2025). Safety Data Sheet: 3-Chloro-4-fluoroaniline.

-

Solubility of Things. (n.d.). 3-Chloro-4'-nitroaniline.

-

PubChem. (n.d.). 3-Chloro-2,6-difluoroaniline.

-

Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline.

-

Fisher Scientific. (n.d.). 3-Chloro-4-nitroaniline, 95%.

-

ChemicalBook. (n.d.). 3-Fluoro-4-nitroaniline synthesis.

-

Aromsyn Co.,Ltd. (n.d.). This compound.

-

Wikipedia. (n.d.). 4-Nitroaniline.

Sources

- 1. This compound [myskinrecipes.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 50408-94-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 5. 3-Chloro-4-nitroaniline, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chloro-2,4-difluoro-6-nitroaniline: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluoro-6-nitroaniline is a halogenated nitroaromatic compound that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its trifunctionalized aromatic ring, featuring chloro, fluoro, and nitro groups, offers a versatile platform for further chemical modifications. This unique substitution pattern makes it a valuable intermediate in the development of novel pharmaceutical agents and advanced agrochemicals.[1][2] The strategic placement of these functional groups influences the molecule's reactivity and imparts specific physicochemical properties to the final products. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthetic approaches, and safety considerations for this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthetic protocols, and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 50408-94-1 | [1][2] |

| Molecular Formula | C₆H₃ClF₂N₂O₂ | [1][2] |

| Molecular Weight | 208.55 g/mol | [1][2] |

| Appearance | Yellow to brownish-yellow crystalline solid (inferred from related compounds) | [3] |

| Melting Point | Data not available for this specific compound. For comparison, 2,4-dichloro-6-nitroaniline has a melting point of 101-103 °C. | [4] |

| Boiling Point | Data not available for this specific compound. For comparison, 3-chloro-2-nitroaniline has a boiling point of 327.1 °C at 760 mmHg. | [3][5] |

| Solubility | Insoluble in water; likely soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetone, and ethanol.[6][7] |

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound is characterized by a benzene ring substituted with a chlorine atom at position 3, two fluorine atoms at positions 2 and 4, and a nitro group at position 6, with an aniline amino group at position 1.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (General Procedure for Nitration and Reduction)

The following is a generalized protocol based on the synthesis of similar halogenated nitroanilines and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Nitration of a Dihalogenated Benzene Precursor

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Acid Mixture: Carefully add concentrated sulfuric acid to the flask and cool it to 0°C in an ice bath.

-

Substrate Addition: Slowly add the starting dichlorodifluorobenzene derivative to the cooled sulfuric acid with continuous stirring.

-

Nitrating Agent: Add a mixture of concentrated nitric acid and sulfuric acid dropwise from the dropping funnel, maintaining the reaction temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice. The solid precipitate is the nitrated product.

-

Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure nitrated intermediate.

Step 2: Selective Reduction of the Nitro Group

-

Catalyst Suspension: In a hydrogenation vessel, suspend a catalytic amount of palladium on carbon (Pd/C) in a suitable solvent like ethanol or ethyl acetate.

-

Substrate Addition: Add the synthesized nitroaromatic compound to the suspension.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure and heat the mixture to the appropriate temperature.

-

Reaction Monitoring: Monitor the hydrogen uptake and the reaction progress by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture and carefully filter off the catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude aniline product.

-

Purification: Purify the product by column chromatography or recrystallization to yield pure this compound.

Applications in Drug Development and Agrochemicals

The unique arrangement of substituents on the this compound ring makes it an attractive starting material for the synthesis of biologically active molecules.

-

Pharmaceutical Intermediates: Halogenated anilines are common precursors in the synthesis of various pharmaceuticals. The chlorine and fluorine atoms can influence the metabolic stability and binding affinity of the final drug molecule. The nitro and amino groups provide handles for further functionalization to build more complex molecular architectures.

-

Agrochemical Synthesis: This compound is utilized in the development of herbicides and pesticides. [1]The specific halogen and nitro substitution pattern can contribute to the target specificity and efficacy of the resulting agrochemical.

Safety and Handling

As with all halogenated nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors. In case of inhalation, move to fresh air.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its well-defined molecular structure and the reactivity of its functional groups offer a versatile platform for the synthesis of novel compounds. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and essential safety information to aid researchers in its effective and safe utilization. Further research to fully characterize its physicochemical properties and to develop optimized and scalable synthetic protocols is warranted.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2,4-difluoroaniline. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3-Chloro-4'-nitroaniline. Retrieved from [Link]

-

Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

- Google Patents. (n.d.). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.

-

ChemSrc. (2025, August 23). 3-Chloro-2-nitroaniline. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-nitroaniline. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). p-Chloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2,6-difluoroaniline. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 50408-94-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. Page loading... [guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-Chloro-2-nitroaniline | CAS#:59483-54-4 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Solubility of 3-Chloro-2,4-difluoro-6-nitroaniline in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Chloro-2,4-difluoro-6-nitroaniline is a halogenated nitroaniline derivative with significant potential as a building block in the synthesis of high-value agrochemicals and pharmaceuticals. The successful application of this compound in synthetic chemistry, process scale-up, and formulation development is fundamentally dependent on a thorough understanding of its solubility characteristics. Low aqueous solubility is a major challenge for over 40% of new chemical entities, impacting everything from reaction kinetics to final product bioavailability.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in a range of common organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document integrates theoretical principles of molecular polarity and intermolecular forces to predict solubility behavior. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of thermodynamic (equilibrium) solubility, empowering researchers to generate reliable data tailored to their specific applications.

Introduction: The Critical Role of Solubility

This compound, with the molecular formula C₆H₃ClF₂N₂O₂, is a structurally complex aromatic compound. Its utility in drug discovery and agrochemical development hinges on its reactivity and processability, both of which are governed by its interaction with various solvents.[3][4] Understanding solubility is not merely an academic exercise; it is a critical parameter that dictates:

-

Reaction Optimization: Ensuring reactants are in the same phase for efficient molecular collision and reaction.[5]

-

Purification Processes: Selecting appropriate solvents for techniques like recrystallization to isolate the final product with high purity.

-

Formulation Development: Creating stable, effective, and bioavailable end-products, as any drug must be in solution at the site of absorption to be effective.[1][2]

-

Process Safety and Scalability: Predicting and managing solvent volumes and conditions for safe and efficient large-scale production.

Given these dependencies, establishing a robust solubility profile is a foundational step in the research and development lifecycle of any new chemical entity.

Theoretical Principles & Solubility Prediction

The principle of "like dissolves like" provides the theoretical bedrock for predicting solubility.[5] This means that substances with similar intermolecular forces and polarity are more likely to be miscible. An analysis of the this compound structure is therefore the first step in predicting its behavior.

Molecular Structure Analysis

The molecule's solubility is a composite of the characteristics of its functional groups:

-

Aniline Core (Aromatic Ring): The benzene ring is inherently non-polar and hydrophobic.

-

Amino Group (-NH₂): This group is polar and can act as both a hydrogen bond donor and acceptor, promoting solubility in protic solvents.

-

Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group, contributing to dipole-dipole interactions.

-

Halogen Atoms (-Cl, -F): The chlorine and fluorine atoms are electronegative, creating polar C-Cl and C-F bonds that enhance the molecule's overall dipole moment.

The combination of a non-polar aromatic backbone with multiple highly polar functional groups suggests a nuanced solubility profile. The molecule is expected to have limited solubility in purely non-polar solvents and greater affinity for polar solvents capable of engaging in dipole-dipole interactions and hydrogen bonding.

Caption: Key functional groups influencing the solubility of this compound.

Predicted Solubility in Organic Solvent Classes

Based on the structural analysis, we can predict the qualitative solubility of this compound across three primary classes of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High | The solvent's -OH groups can form strong hydrogen bonds with the compound's -NH₂ and -NO₂ groups. |

| Polar Aprotic | Acetone, DMSO, Acetonitrile | Dipole-Dipole | Moderate to High | Strong dipole-dipole interactions between the solvent and the polar C-X, C-N, and N-O bonds of the solute. |

| Non-Polar | Hexane, Toluene | Van der Waals Forces | Low | The significant polarity of the solute's functional groups prevents effective interaction with non-polar solvents. |

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are invaluable for initial solvent screening, empirical determination is essential for quantitative accuracy. The "gold standard" for measuring thermodynamic solubility is the Shake-Flask method, which involves allowing an excess of the solid to equilibrate with the solvent until a saturated solution is formed.[6]

Principle of the Method

The Shake-Flask method establishes a thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a controlled temperature. By measuring the concentration of the solute in the clear, saturated supernatant, the equilibrium solubility is determined. This value represents the maximum amount of the compound that can be dissolved in the solvent under the specified conditions.

Materials and Equipment

-

Solute: this compound (≥98% purity)

-

Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane)

-

Equipment:

-

Analytical balance (4-decimal place)

-

Scintillation vials or flasks with screw caps

-

Thermostatic orbital shaker or water bath

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm or 0.45 µm, chemically compatible with solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and appropriate glassware

-

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 10-20 mg) to a pre-weighed vial. The key is to ensure undissolved solid remains at equilibrium.

-

Record the exact mass of the compound added.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Prepare a minimum of three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[7] Preliminary experiments can establish the minimum time required to reach a plateau in concentration.[8]

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to let the solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a chemically-resistant syringe filter to remove all particulate matter. This step is critical to avoid artificially high results.

-

Dilute the clear filtrate with a known volume of an appropriate solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument. Perform a precise serial dilution.

-

-

Quantitative Analysis (HPLC Method):

-

Method Setup: Develop a validated, stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase (e.g., a mixture of acetonitrile and water) and detection wavelength should be optimized for the analyte.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations.[9] Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.99.

-

Sample Analysis: Inject the diluted filtrate samples into the HPLC system and record the peak area.

-

-

Data Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample from its peak area.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Caption: Workflow for the experimental determination of thermodynamic solubility.

Discussion: Causality and Field-Proven Insights

The described protocol is robust because each step is designed to mitigate potential errors.

-

Why use an excess of solute? This ensures that the solution becomes saturated and that the resulting measurement reflects the true thermodynamic equilibrium solubility.

-

Why agitate for 24-48 hours? The dissolution of a solid, particularly one with a stable crystal lattice, is not instantaneous.[10] This extended period allows the system to reach a true equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times might only yield a kinetic solubility value, which can be misleading.[7][11]

-

Why is filtration critical? The presence of even microscopic, suspended solid particles in the sample withdrawn for analysis will lead to a significant overestimation of the solubility. A 0.22 µm filter effectively removes these particles.

-

Why use a stability-indicating HPLC method? It is crucial to confirm that the compound is not degrading in the solvent over the equilibration period. A stability-indicating method can separate the parent compound from any potential degradants, ensuring that only the concentration of the intact solute is measured.[8]

Conclusion

For researchers and drug development professionals, this guide provides not only a theoretical foundation but, more importantly, a rigorous, trustworthy, and detailed methodology for the experimental determination of this critical physicochemical property. Adherence to this protocol will yield accurate, reproducible solubility data, enabling informed decisions in process development, formulation, and synthetic optimization, thereby accelerating the journey from chemical entity to valuable end-product.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. (Source: Dissolution Technologies)

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]

-

Hulet, R. (2021, February 13). 4: Predicting the solubility of organic molecules [Video]. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

-

Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. Retrieved from [Link]

- U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

- Pal, D., & Singh, N. (2020). The Importance of Solubility for New Drug Molecules. International Journal of Research and Development in Pharmacy & Life Sciences, 9(3), 3635-3641.

- Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.

- Various Authors. (2015). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Various Sources.

-

PubChem. (n.d.). 3-Chloro-2,4-difluoroaniline. Retrieved from [Link]

- Various Authors. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PubMed Central (PMC).

- Various Authors. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- Various Authors. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Various Authors. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.

-

KNAUER. (n.d.). HPLC. Retrieved from [Link]

- Various Authors. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central (PMC).

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Khan Academy [khanacademy.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

3-Chloro-2,4-difluoro-6-nitroaniline safety data sheet and handling

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2,4-difluoro-6-nitroaniline

Introduction: Understanding the Hazard Profile

This compound is a substituted aromatic amine containing chloro, fluoro, and nitro functional groups. While specific toxicological data is limited, the compound's structure suggests a significant hazard profile. Structurally related nitroanilines are known to be toxic and can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[1] Symptoms of exposure can include headache, dizziness, fatigue, and a bluish discoloration of the skin and lips.[1] Halogenated compounds can also present additional toxicological concerns. Therefore, a cautious and well-documented approach to handling is paramount.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified as hazardous. The following table summarizes the likely hazard classifications based on data for similar molecules.[2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | Toxic or Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 or 4 | Toxic or Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 or 4 | Toxic or Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 or 2 | Causes serious eye damage or irritation |

| Specific Target Organ Toxicity | Category 2 | May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment | Chronic 3 | Harmful to aquatic life with long lasting effects |

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls. Personal Protective Equipment (PPE) should be considered the last line of defense.

Fume Hoods

All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[3] This will minimize the inhalation of any dusts or vapors.

Ventilation

Ensure that the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[4]

Designated Work Area

Establish a designated area for working with this compound to prevent cross-contamination.[5] This area should be clearly marked.

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE program is critical when handling potentially toxic substances.

Hand Protection

Wear appropriate chemical-resistant gloves at all times.[6] Given the halogenated nature of the compound, nitrile or neoprene gloves are a reasonable starting point, but it is crucial to consult glove manufacturer's compatibility charts for specific breakthrough times.[7] Always inspect gloves for any signs of degradation before use.

Eye and Face Protection

Chemical safety goggles or a full-face shield must be worn to protect against splashes and dust.[3]

Skin and Body Protection

A lab coat or chemical-resistant apron should be worn to protect the skin.[6] For larger quantities or when there is a significant risk of splashing, consider the use of chemical-resistant coveralls.[7]

Respiratory Protection

If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures, respiratory protection may be necessary.[3] A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[7] A full-face respirator will also provide eye and face protection.[7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to minimize risk.

Handling

-

Avoid dust formation: This compound is likely a solid, so care must be taken to avoid generating dust during handling.[8]

-

Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

-

Transfers: Use appropriate tools (spatulas, etc.) to transfer the solid and minimize the potential for spills.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

Storage

-

Container: Store in a tightly sealed, properly labeled container.[9]

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[3]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1][10]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is critical.

Spills

-

Evacuate: Immediately evacuate the area.[1]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[11] For larger spills, contain the spill with an inert absorbent material.[4]

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

Reporting: Report all spills to the appropriate safety personnel.

Fire

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or foam extinguisher.[1]

-

Hazardous Combustion Products: Be aware that toxic gases, including nitrogen oxides and halogenated compounds, may be produced in a fire.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[9]

First Aid

-

Inhalation: Move the person to fresh air.[12] If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[12] Remove contaminated clothing. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collection: Collect waste in a designated, properly labeled, and sealed container.[5]

-

Segregation: Halogenated organic waste should be segregated from non-halogenated waste streams.[13][14]

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[15]

Visualized Workflows

Hierarchy of Controls

Caption: Hierarchy of controls for managing exposure risks.

Emergency Spill Response Workflow

Caption: Step-by-step emergency response for a chemical spill.

References

-

New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

-

West Liberty University. (n.d.). p-Nitroaniline. Retrieved from [Link]

-

Loba Chemie. (2016, May 18). o-CHLORO–p-NITROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Carl ROTH. (2024, March 2). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]

-

Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2,6-difluoroaniline. Retrieved from [Link]

-

ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2,4-difluoroaniline. Retrieved from [Link]

-

Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]

-

Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-Nitroaniline, 99%. Retrieved from [Link]

-

Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

-

Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

Sources

- 1. nj.gov [nj.gov]

- 2. 3-Chloro-2,6-difluoroaniline | C6H4ClF2N | CID 17750745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. westliberty.edu [westliberty.edu]

- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 6. lobachemie.com [lobachemie.com]

- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]

- 8. fishersci.com [fishersci.com]

- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 10. geneseo.edu [geneseo.edu]

- 11. geneseo.edu [geneseo.edu]

- 12. fishersci.com [fishersci.com]

- 13. bucknell.edu [bucknell.edu]

- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 15. ethz.ch [ethz.ch]

commercial suppliers of 3-Chloro-2,4-difluoro-6-nitroaniline

An In-Depth Technical Guide to 3-Chloro-2,4-difluoro-6-nitroaniline for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and applications, with a particular focus on its role in the development of targeted therapeutics. Furthermore, this document will serve as a practical resource by providing a curated list of reputable commercial suppliers.

Introduction: The Significance of a Halogenated Nitroaniline

This compound (CAS No. 109339-01-3) is a substituted aniline derivative that has garnered significant attention in the field of drug discovery. Its unique structural features, including the presence of three different halogen atoms and a nitro group, make it a versatile scaffold for the synthesis of complex heterocyclic compounds. The electron-withdrawing nature of the fluorine and nitro groups, combined with the reactivity of the chloro and amino functionalities, allows for a wide range of chemical transformations. This makes it an invaluable starting material for the construction of kinase inhibitors and other targeted therapies.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 109339-01-3 | |

| Molecular Formula | C₆H₃ClF₂N₂O₂ | |

| Molecular Weight | 208.55 g/mol | |

| MDL Number | MFCD09833501 |

Synthesis and Reactivity: A Chemist's Perspective

The synthetic route to this compound typically involves the nitration of a corresponding dichlorofluoroaniline precursor. The regioselectivity of this reaction is crucial and is often directed by the existing substitution pattern on the aromatic ring.

The reactivity of this compound is multifaceted. The amino group can be readily diazotized and substituted, or it can participate in condensation reactions to form various heterocyclic systems. The chloro group is susceptible to nucleophilic aromatic substitution, particularly with amines and thiols, providing a convenient handle for further molecular elaboration. The nitro group can be reduced to an amine, which can then be functionalized in a myriad of ways. This rich reactivity profile is what makes this compound such a valuable tool for medicinal chemists.

A generalized reaction workflow illustrating the utility of this compound is presented below.

Caption: Synthetic pathways from this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The primary application of this compound in drug discovery lies in its use as a key intermediate for the synthesis of kinase inhibitors. Many potent and selective kinase inhibitors feature a substituted aniline or related heterocyclic core, and this compound provides an efficient entry point to a diverse range of such structures. The strategic placement of the halogen and nitro groups allows for the introduction of various pharmacophoric elements that are crucial for binding to the ATP-binding site of kinases.

Commercial Availability: A Guide for Procurement

Sourcing high-quality starting materials is a critical first step in any research and development program. The following table provides a list of reputable . It is important to note that purity and availability may vary between suppliers, and it is always advisable to request a certificate of analysis before purchase.

| Supplier | Product Number | Purity | Available Quantities |

| Alfa Aesar | H55474 | Not specified | Not specified |

| Ambeed | A1011867 | 97% | 1g, 5g, 25g, 100g |

| Alichem | AC-8386 | 97% Min | Not specified |

| Biosynth | FC166956 | Not specified | 250mg, 1g, 5g, 10g, 25g |

| BLDpharm | 109339-01-3 | Not specified | Not specified |

| Carbosynth | FC166956 | Not specified | 250mg, 1g, 5g, 10g, 25g |

| Chemimpex | 109339-01-3 | Not specified | 1g, 5g |

| Fisher Scientific | H55474 | Not specified | Not specified |

| Fluorochem | FC166956 | Not specified | 250mg, 1g, 5g, 10g, 25g |

| LGC Standards | C343275 | Not specified | Not specified |

| MilliporeSigma | 796960 | Not specified | Not specified |

| Santa Cruz Biotechnology | sc-280453 | Not specified | Not specified |

| SynQuest Laboratories | 3474-3-X5 | Not specified | Not specified |

| Toronto Research Chemicals | C343275 | Not specified | Not specified |

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be taken when handling this compound. It is a potential irritant to the eyes, skin, and respiratory system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion: A Versatile Building Block for Innovation

This compound stands out as a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique combination of reactive functional groups provides a powerful platform for the creation of novel compounds with therapeutic potential. A clear understanding of its properties, reactivity, and safe handling is essential for any researcher or drug development professional seeking to leverage its synthetic utility.

References

spectroscopic data for 3-Chloro-2,4-difluoro-6-nitroaniline

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2,4-difluoro-6-nitroaniline

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aromatic amine with significant potential as a versatile building block in organic synthesis. Its unique combination of functional groups—an amine, a nitro group, and multiple halogen substituents—makes it a valuable precursor for the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The precise arrangement of these substituents dictates the molecule's reactivity and physicochemical properties, making unambiguous structural confirmation and purity assessment paramount.

Molecular Structure and Predicted Spectroscopic Features

The foundation of spectral interpretation lies in a thorough analysis of the molecule's structure. The substituents on the aniline ring create a unique electronic environment that governs the response of each nucleus and bond in various spectroscopic techniques.

-

Molecular Formula: C₆H₃ClF₂N₂O₂

-

Molecular Weight: 208.55 g/mol [1]

-

Structure:

Caption: Structure of this compound with atom numbering.

The key features influencing the spectra are:

-

Electron-donating group: The amine (-NH₂) group, which activates the ring, primarily through resonance.

-

Electron-withdrawing groups: The nitro (-NO₂) group and the halogens (-F, -Cl), which deactivate the ring through strong inductive effects. The nitro group also exerts a strong resonance-withdrawing effect.

-

Aromatic System: A highly substituted benzene ring with only one remaining proton (H⁵).

-

NMR Active Nuclei: ¹H, ¹³C, and ¹⁹F are all readily observable.

Predicted Spectroscopic Data and Interpretation

The following data tables are predictive, based on established chemical shift ranges and substituent effects observed in analogous molecules.[2][3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, dominated by the signals from the single aromatic proton and the amine protons.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| ~8.15 | dd | ³JH-F(4) ≈ 8.5⁵JH-F(2) ≈ 1.5 | 1H | H⁵ | Strongly deshielded by the para nitro group and ortho fluorine. Coupling to both fluorine atoms creates a doublet of doublets. |

| ~7.60 | br s | - | 2H | -NH₂ | The chemical shift is solvent-dependent. Broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential exchange with trace water. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with characteristic shifts and C-F coupling patterns.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |

|---|---|---|---|

| ~151.2 | d, ¹JC-F ≈ 250 | C² | Directly attached to fluorine, resulting in a large one-bond coupling constant. Also deshielded by the adjacent amine group. |

| ~148.5 | d, ¹JC-F ≈ 255 | C⁴ | Directly attached to fluorine, showing a large one-bond coupling. Strongly deshielded by the para nitro group. |

| ~138.4 | d, ²JC-F ≈ 15 | C¹ | Attached to the amine group. Exhibits two-bond coupling to the fluorine at C². |

| ~128.0 | s | C⁶ | Attached to the nitro group. The signal will likely be of lower intensity due to the quadrupolar relaxation effect of the nitrogen. |

| ~118.5 | dd, ²JC-F ≈ 22, ²JC-F ≈ 20 | C³ | Attached to chlorine. Shows two-bond coupling to both adjacent fluorine atoms. |

| ~115.3 | d, ³JC-F ≈ 5 | C⁵ | Carbon bearing the only proton. Shows three-bond coupling to the fluorine at C⁴. |

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides valuable information on the electronic environment of the fluorine atoms.[5][6]

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

|---|---|---|---|---|

| ~ -120 | d | ⁴JF-F ≈ 20 | F at C² | The fluorine at C² is ortho to the electron-donating amine group, which typically causes shielding (a less negative shift). It will be coupled to the other fluorine atom. |

| ~ -135 | dd | ⁴JF-F ≈ 20³JF-H ≈ 8.5 | F at C⁴ | The fluorine at C⁴ is influenced by the ortho chlorine and para amine. It will be coupled to the other fluorine atom and the proton at C⁵. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides key information about the functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3480 - 3350 | Medium | N-H stretch (asymmetric & symmetric) | Characteristic for primary aromatic amines. Two distinct bands are expected.[7] |

| 1625 - 1600 | Medium-Strong | N-H bend (scissoring) | Confirms the presence of the primary amine group. |

| 1570 - 1510 | Very Strong | NO₂ asymmetric stretch | A very strong and characteristic absorption for nitroaromatic compounds.[8] |

| 1360 - 1320 | Very Strong | NO₂ symmetric stretch | The second characteristic strong band for the nitro group.[7] |

| 1500 - 1400 | Medium-Strong | C=C aromatic stretch | Multiple bands are expected in this region, confirming the aromatic backbone. |

| 1250 - 1180 | Strong | C-F stretch | Aromatic C-F bonds give rise to strong absorptions in this region. |

| 850 - 750 | Strong | C-Cl stretch | Confirms the presence of the chloro substituent. |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to produce a distinct molecular ion peak and a predictable fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity | Assignment | Rationale |

|---|---|---|---|

| 208 / 210 | High | [M]⁺ | Molecular ion peak. The characteristic ~3:1 intensity ratio confirms the presence of one chlorine atom (³⁵Cl/³⁷Cl isotopes). |

| 162 / 164 | Medium | [M - NO₂]⁺ | Loss of a nitro radical (•NO₂, 46 Da), a very common fragmentation pathway for nitroaromatics.[9][10] |

| 132 / 134 | Medium | [M - NO₂ - NO]⁺ or [M - NO - CO]⁺ | Subsequent loss of nitric oxide (•NO) or carbon monoxide (CO) from the [M - NO₂]⁺ fragment. |

| 127 | Low | [C₅H₂F₂Cl]⁺ | Loss of HCN from the [M - NO₂]⁺ fragment. |

| 97 | Low | [C₄H₂F₂]⁺ | Loss of chlorine radical from the [C₅H₂F₂Cl]⁺ fragment. |

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining reproducible and high-quality spectroscopic data.

Workflow for Spectroscopic Analysis

Caption: General workflow for the complete spectroscopic characterization of the title compound.

Protocol for NMR Data Acquisition

This protocol is a self-validating system designed for a standard 400 or 500 MHz NMR spectrometer.[11][12]

-

Sample Preparation:

-

Accurately weigh 15-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.[4]

-

Cap the tube securely and vortex gently until the sample is fully dissolved.